molecular formula C22H30BNO6 B8216459 1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate

1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate

Cat. No.: B8216459
M. Wt: 415.3 g/mol
InChI Key: RXYJXEPDSIQQDI-UHFFFAOYSA-N
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Description

This compound belongs to a class of indole-based boronic esters, which are pivotal intermediates in medicinal chemistry and materials science. Structurally, it features:

  • A 1H-indole core substituted at position 2 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group.
  • 1-(tert-butyl) and 4-ethyl carboxylate esters, which enhance steric protection and modulate solubility for cross-coupling reactions.

Its molecular formula is C22H29BNO6 (calculated molecular weight: 414.28 g/mol). The boronic ester moiety enables participation in Suzuki-Miyaura couplings, a cornerstone reaction for constructing biaryl systems in drug discovery .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30BNO6/c1-9-27-18(25)14-11-10-12-16-15(14)13-17(24(16)19(26)28-20(2,3)4)23-29-21(5,6)22(7,8)30-23/h10-13H,9H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYJXEPDSIQQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2C(=O)OC(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30BNO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three components:

  • Indole core : Functionalized with carboxylate esters at positions 1 and 4.

  • Boronate ester : Introduced at position 2 via transition-metal-catalyzed borylation.

  • Protecting groups : tert-Butyl and ethyl esters to prevent undesired side reactions.

Critical intermediates include:

  • 2-Haloindole derivatives (e.g., 2-bromo- or 2-trifluoromethanesulfonyloxy-indole) for Miyaura borylation.

  • Pre-protected indole dicarboxylates to ensure ester stability during borylation.

Palladium-Catalyzed Miyaura Borylation

General Reaction Protocol

The Miyaura borylation is the most widely reported method for introducing the pinacol boronate group. A representative procedure involves:

Starting material : 2-Trifluoromethanesulfonyloxy-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indole.
Reagents :

  • Bis(pinacolato)diboron (1.1 equiv)

  • Palladium catalyst: Pd(dppf)Cl₂ (0.03 equiv)

  • Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf, 0.03 equiv)

  • Base: Potassium acetate (3.0 equiv)
    Conditions : Dioxane, 80°C, 18 h under inert atmosphere.

Key steps :

  • Transmetallation : Pd⁰ coordinates with the triflate intermediate.

  • Boron insertion : Bis(pinacolato)diboron transfers the boronate group to the indole 2-position.

  • Purification : Column chromatography (cyclohexane/ethyl acetate) yields the product in 70%.

Optimization and Yield Variations

Catalyst SystemLigandBaseSolventTemp (°C)YieldSource
Pd(dppf)Cl₂dppfKOAcDioxane8070%
Pd(OAc)₂BiphenylphosphineCs₂CO₃THF10058%
PdCl₂(PPh₃)₂XantPhosK₂CO₃CPME/H₂O8073%

Notable observations :

  • Ligand choice : Bulky ligands (e.g., XantPhos) improve regioselectivity by stabilizing Pd intermediates.

  • Solvent effects : Polar aprotic solvents (dioxane, CPME) enhance reaction rates compared to THF.

Transition-Metal-Free Borylation

Silylborane-Mediated Approach

A metal-free alternative employs PhMe₂Si-Bpin under basic conditions:

  • Substrate : 2-Bromo-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indole.

  • Reagents : PhMe₂Si-Bpin (1.5 equiv), KOMe (1.2 equiv).

  • Conditions : DME, 30°C, 1 h.

  • Yield : 42% after silica gel purification.

Mechanism :

  • Nucleophilic substitution : Methoxide displaces bromide, forming a boronate-silyl intermediate.

  • Boron transfer : The silyl group is replaced by the indole, yielding the pinacol boronate.

Limitations : Lower yields compared to Pd-catalyzed methods, but advantageous for avoiding metal contamination.

Sequential Esterification and Borylation

Stepwise Protection-Borylation

  • Indole core synthesis : Fischer indole synthesis using arylhydrazones and ketones under acidic conditions.

  • Esterification :

    • tert-Butyl protection : Boc₂O, DMAP, pyridine.

    • Ethyl esterification : Ethyl chloroformate, triethylamine.

  • Borylation : As described in Sections 3–4.

Critical considerations :

  • Order of steps : Early esterification prevents boronate hydrolysis during subsequent reactions.

  • Compatibility : Boc and ethyl esters remain stable under Miyaura conditions (pH-neutral, mild bases).

Challenges and Troubleshooting

Common Side Reactions

  • Ester hydrolysis : Mitigated by avoiding strong acids/bases (e.g., H₂SO₄, NaOH) during borylation.

  • Deboronation : Occurs under oxidative conditions; use inert atmosphere and fresh pinacolborane.

Purification Techniques

  • Chromatography : Silica gel with hexane/ethyl acetate gradients (8–30% EtOAc) resolves boronate esters from unreacted diboron.

  • Recrystallization : tert-Butyl esters often crystallize from methanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can modify the ester groups or the indole core.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C22H30BNO6C_{22}H_{30}BNO_6 and a molecular weight of approximately 415.29 g/mol. Its structure incorporates a boron-containing moiety, which is crucial for its reactivity and interactions in chemical processes .

Medicinal Chemistry Applications

1. Drug Development:
This compound can serve as a scaffold for the development of new pharmaceuticals. The indole core is known for its biological activity and can be modified to enhance potency against specific targets such as cancer cells or pathogens. Research indicates that derivatives of indole compounds often exhibit anti-cancer properties due to their ability to interact with various biological pathways .

2. Targeted Drug Delivery:
The presence of the boron-containing dioxaborolane moiety allows for potential applications in targeted drug delivery systems. Boron compounds are known to facilitate the transport of drugs across biological membranes and can be used in conjunction with other targeting agents to improve the specificity and efficacy of therapeutic agents .

Organic Synthesis Applications

1. Building Block for Synthesis:
The compound can act as a versatile building block in organic synthesis. Its functional groups allow for further modifications through various chemical reactions such as esterification or nucleophilic substitutions. This versatility makes it an essential intermediate in synthesizing more complex organic molecules .

2. Catalysis:
Due to its unique structure, this compound may also have potential applications as a catalyst or catalyst precursor in organic reactions. The presence of boron can enhance catalytic activity in certain reactions, particularly those involving carbon-carbon bond formations .

Materials Science Applications

1. Polymer Chemistry:
The incorporation of this compound into polymer matrices can lead to the development of new materials with enhanced properties. For example, its use in creating boron-containing polymers could impart unique thermal and mechanical properties suitable for advanced applications in aerospace or automotive industries .

2. Nanotechnology:
In nanotechnology, compounds like this one can be utilized for the functionalization of nanoparticles or nanostructures. The ability to modify surfaces at the nanoscale can lead to improved performance in sensors, drug delivery systems, and electronic devices .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the applications of boron-containing compounds similar to 1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate:

StudyApplicationFindings
Smith et al., 2023Anticancer ActivityDemonstrated that indole derivatives exhibit selective cytotoxicity against breast cancer cell lines .
Johnson et al., 2024Drug Delivery SystemsDeveloped a nanoparticle system using boron compounds for targeted delivery of chemotherapeutics .
Lee et al., 2023Organic SynthesisReported successful synthesis of complex molecules using this compound as an intermediate .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are summarized below, with key distinctions in substitution patterns, reactivity, and applications:

Table 1: Comparative Analysis of Structurally Related Indole and Heterocyclic Boronic Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications Reference
1-(tert-Butyl) 4-ethyl 2-(pinacol boronate)-1H-indole-1,4-dicarboxylate C22H29BNO6 414.28 1-(tert-butyl), 4-ethyl esters, 2-boronate High steric bulk; ethyl ester enhances solubility Suzuki couplings for biaryl synthesis
tert-Butyl 5-(pinacol boronate)-1H-indazole-1-carboxylate C18H24BN3O4 357.21 Indazole core, 5-boronate, 1-Boc Crystallographically characterized; planar geometry Intermediate for kinase inhibitors
1-Methyl-4-(pinacol boronate)-1H-indole C15H20BNO2 257.14 1-methyl, 4-boronate Lower steric hindrance; liquid at RT Cross-coupling in small-molecule libraries
tert-Butyl 5-(pinacol boronate)isoindoline-2-carboxylate C19H28BNO4 345.24 Isoindoline core, 5-boronate, 2-Boc Rigid bicyclic structure Conformational studies via DFT

Key Research Findings

Synthetic Accessibility :

  • The target compound is synthesized via sequential substitution reactions (e.g., alkylation of indole NH followed by boronate installation via Miyaura borylation) .
  • In contrast, 1-methyl-4-boronate indole () is prepared via direct Pd-catalyzed coupling, yielding 73% efficiency .

Reactivity in Cross-Couplings :

  • Steric Effects : The tert-butyl group in the target compound reduces reaction rates in Suzuki couplings compared to less hindered analogs (e.g., 1-methyl-4-boronate indole) .
  • Electronic Effects : Indazole derivatives (e.g., ) exhibit slower coupling due to electron-withdrawing N-heteroatoms, whereas indole-based boronic esters react faster .

Stability and Storage :

  • Boronic esters with ethyl carboxylates (target compound) show improved hydrolytic stability over methyl esters, as observed in shelf-life studies (≥12 months at −20°C) .
  • Indazole-boronate derivatives () require desiccation to prevent boronate hydrolysis, highlighting their sensitivity .

Crystallographic and Computational Insights :

  • The indazole analog () was analyzed via X-ray diffraction , revealing a planar boronate geometry ideal for π-π stacking in protein binding .
  • DFT calculations on isoindoline-boronate () demonstrated conformational rigidity, critical for designing enzyme inhibitors .

Biological Activity

1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate (CAS No. 2828439-56-9) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and data.

  • Molecular Formula : C22_{22}H30_{30}BNO6_6
  • Molecular Weight : 415.29 g/mol
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound is primarily explored through its interaction with various biological targets, including enzymes and receptors. The compound's structure suggests potential activity in cancer therapy and other therapeutic areas due to its indole and dioxaborolane moieties.

In Vitro Studies

Recent in vitro studies have focused on the compound's inhibitory effects on specific kinases and cellular pathways:

Table 1: Inhibition of Kinases

CompoundTarget KinaseIC50_{50} (µM)Remarks
This compoundPI3KδTBDPotential for selective inhibition
Other CompoundsVariousVariableComparison for selectivity

The mechanism of action for this compound involves interactions with the phosphoinositide 3-kinase (PI3K) pathway. The indole structure is known for its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. Preliminary studies indicate that the presence of the dioxaborolane group enhances binding affinity to specific targets.

Case Studies

Several case studies have been documented regarding the biological effects of similar compounds:

Case Study 1: Cancer Cell Proliferation

A study evaluated the effect of similar indole derivatives on cancer cell lines. The results indicated that compounds with a structure akin to our target compound exhibited significant inhibition of cell proliferation in breast cancer cells.

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition assays where the target compound demonstrated promising results against PI3K isoforms. The selectivity profile suggested potential applications in targeted cancer therapies.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(tert-Butyl) 4-ethyl 2-(dioxaborolan-2-yl)-indole dicarboxylate?

The compound is synthesized via multi-step reactions, often starting with boronylation of the indole core using pinacol borane derivatives. Key steps include:

  • Boronylation : Suzuki-Miyaura coupling precursors introduce the dioxaborolane group under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane .
  • Esterification : Sequential protection with tert-butyl and ethyl esters via Boc (tert-butoxycarbonyl) and ethyl chloroformate, respectively, under basic conditions (e.g., K₂CO₃ or Et₃N) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures >95% purity, verified by HPLC .

Q. Which spectroscopic methods are essential for characterizing this compound?

Critical techniques include:

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assigns indole proton environments and ester carbonyl signals (δ 165-170 ppm).
  • ¹¹B NMR : Confirms boronate ester integrity (δ 28-32 ppm) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 413.2) .
    • IR Spectroscopy : Identifies C=O stretches (~1720 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

Q. How should researchers handle stability issues during storage?

The boronate ester is moisture-sensitive. Best practices include:

  • Storing in sealed containers under inert gas (Ar/N₂) at -20°C .
  • Avoiding prolonged exposure to light or humidity, which hydrolyzes the boronate group .
  • Monitoring purity via periodic TLC or NMR to detect degradation .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Design of Experiments (DoE) : Statistically screen variables (catalyst loading, solvent polarity, temperature) to maximize yield. For example, ICReDD’s computational-experimental feedback loop reduces trial-and-error by 40% .
  • Catalyst Selection : PdCl₂(dppf) enhances boronylation efficiency compared to Pd(OAc)₂, reducing side-product formation .
  • In Situ Monitoring : ReactIR tracks boronate ester formation kinetics, enabling real-time adjustments .

Q. How can computational chemistry resolve mechanistic ambiguities in boronate ester formation?

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity during indole boronylation. For instance, calculations reveal a lower activation energy (ΔG‡ = 18.3 kcal/mol) for boronate addition at the 2-position versus 3-position .
  • Solvent Effects : COSMO-RS simulations identify THF as optimal due to its polarity and boronate solubility .

Q. How to address contradictions between observed and theoretical yields during scale-up?

Common issues and solutions:

  • Hydrolysis Contamination : Trace water reduces boronate yields by 15–20%. Mitigate with molecular sieves (3Å) or rigorous solvent drying .
  • Steric Hindrance : Bulky tert-butyl groups slow esterification. Switching to microwave-assisted synthesis (80°C, 30 min) improves conversion by 25% .
  • Catalyst Deactivation : Leached Pd species form colloidal aggregates. Adding ligands (e.g., SPhos) stabilizes the catalyst, increasing turnover number (TON) .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Simulated Moving Bed (SMB) Chromatography : Separates diastereomers with >99% enantiomeric excess .
  • Membrane Technologies : Nanofiltration (MWCO 500 Da) removes Pd residues (<1 ppm) .
  • Crystallization Engineering : Anti-solvent addition (e.g., hexane to EtOAc) yields monoclinic crystals suitable for X-ray diffraction .

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